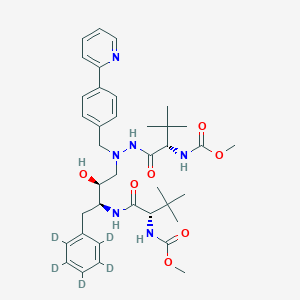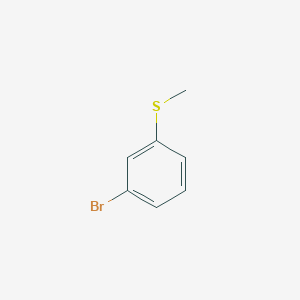![molecular formula C9H17N3O B020555 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile CAS No. 101862-04-8](/img/structure/B20555.png)
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has a wide range of applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various compounds. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, it is used as a ligand in metal-catalyzed reactions and as a stabilizer for certain enzymes.
Wirkmechanismus
The mechanism of action of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It can also act as a chelating agent, forming complexes with metal ions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a stable and non-toxic compound. It is also soluble in water, making it easy to handle in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in laboratory experiments is its stability and non-toxicity. It is also easy to handle and soluble in water, making it a convenient reagent to work with. However, its limited availability and high cost can be a limitation for some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It can also be used as a ligand in metal-catalyzed reactions to develop new catalysts. In addition, further studies on its mechanism of action and biochemical and physiological effects can provide valuable insights into its potential applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has a wide range of applications in scientific research. Its stability, non-toxicity, and solubility in water make it a convenient reagent to work with. Its potential applications in the development of new pharmaceuticals, agrochemicals, and catalysts make it an important compound for future research.
Eigenschaften
CAS-Nummer |
101862-04-8 |
|---|---|
Molekularformel |
C9H17N3O |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
2-[4-(3-hydroxypropyl)piperazin-1-yl]acetonitrile |
InChI |
InChI=1S/C9H17N3O/c10-2-4-12-7-5-11(6-8-12)3-1-9-13/h13H,1,3-9H2 |
InChI-Schlüssel |
JECDWZQEVLJZQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCO)CC#N |
Kanonische SMILES |
C1CN(CCN1CCCO)CC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







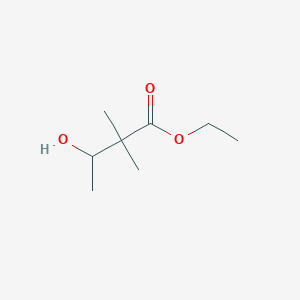
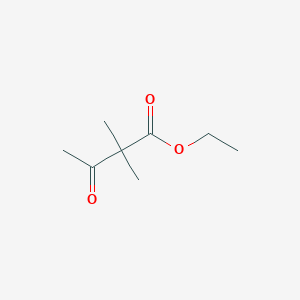
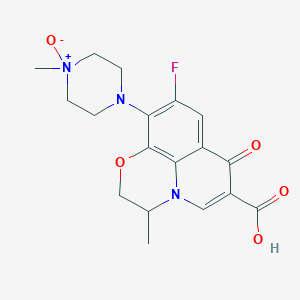
![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)
![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

